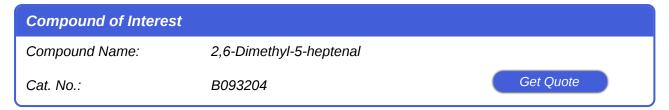




Spectroscopic Profile of 2,6-Dimethyl-5-heptenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethyl-5-heptenal**, a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Chemical Structure and Properties

2,6-Dimethyl-5-heptenal, also known as melonal, is an organic compound with the chemical formula C9H16O.[1] Its structure features a heptenal backbone with methyl groups at positions 2 and 6, and a carbon-carbon double bond at the 5-position.

Systematic Name: 2,6-dimethylhept-5-enal Molecular Weight: 140.22 g/mol [2] Appearance: Pale yellow liquid[2] Odor: Melon-like[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for **2,6-Dimethyl-5-heptenal**.

Table 1: ¹H NMR Spectroscopic Data of **2,6-Dimethyl-5-heptenal**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.6 (predicted)	d	1H	H-1 (Aldehyde)
5.1 (predicted)	t	1H	H-5
2.4 (predicted)	m	1H	H-2
2.1 (predicted)	m	2H	H-4
1.7 (predicted)	S	3H	C6-CH₃
1.6 (predicted)	S	3H	C6-CH₃
1.1 (predicted)	d	3H	C2-CH₃

Table 2: 13C NMR Spectroscopic Data of 2,6-Dimethyl-5-heptenal

Chemical Shift (δ) ppm	Assignment
205.0 (predicted)	C-1 (Aldehyde)
132.0 (predicted)	C-6
123.0 (predicted)	C-5
49.0 (predicted)	C-2
35.0 (predicted)	C-3
25.7 (predicted)	C-4
25.7 (predicted)	С6-СН₃
17.6 (predicted)	С6-СН₃
13.0 (predicted)	C2-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,6-Dimethyl-5-heptenal** is characterized by the following key absorption bands.



Table 3: IR Spectroscopic Data of 2,6-Dimethyl-5-heptenal

Wavenumber (cm ⁻¹)	Intensity	Assignment
2968	Strong	C-H stretch (alkane)
2917	Strong	C-H stretch (alkane)
2872	Medium	C-H stretch (alkane)
2710	Weak	C-H stretch (aldehyde)
1726	Strong	C=O stretch (aldehyde)
1450	Medium	C-H bend (alkane)
1377	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2,6-Dimethyl-5-heptenal** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data of 2,6-Dimethyl-5-heptenal

m/z	Relative Intensity (%)	Assignment
41	100.0	[C ₃ H ₅] ⁺
82	87.0	[C ₆ H ₁₀] ⁺
67	87.8	[C₅H7] ⁺
39	41.9	[C ₃ H ₃] ⁺
69	39.7	[C5H9] ⁺
140	Low	[M]+ (Molecular Ion)

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **2,6-Dimethyl-5-heptenal** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, data is typically acquired at 300-600 MHz, while ¹³C NMR is acquired at 75-150 MHz.

IR Spectroscopy

A thin film of neat **2,6-Dimethyl-5-heptenal** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

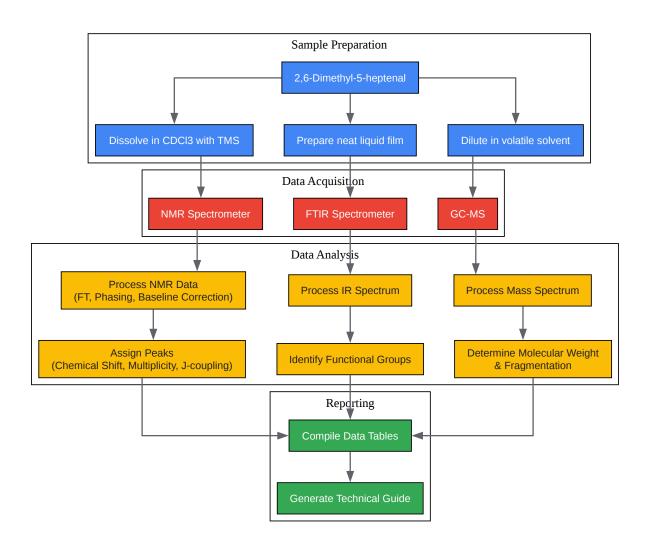
Mass Spectrometry

A dilute solution of **2,6-Dimethyl-5-heptenal** in a volatile solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The compound is separated from the solvent and then ionized, typically by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **2,6-Dimethyl-5-heptenal**.





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Caption: General workflow for spectroscopic analysis.



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